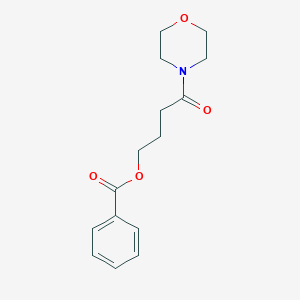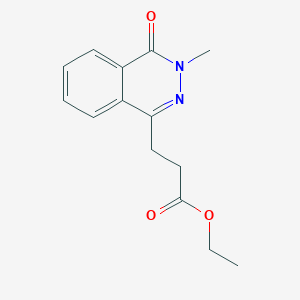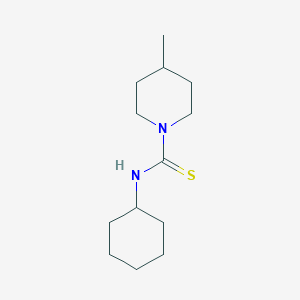![molecular formula C21H27N3O3 B5607376 2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5607376.png)
2-[1-(4-methoxy-3-methylbenzyl)-4-(2-pyridinylcarbonyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is part of a broader class of compounds with varied pharmacological activities, as inferred from studies on related chemicals. For instance, compounds with similar structural motifs have been investigated for their analgesic activities, demonstrating significant potential without the physical dependence liability associated with morphine-like compounds (Nakamura et al., 1979).
Synthesis Analysis
The synthesis of structurally related compounds often involves complex reactions, including the protection of hydroxy groups, oxidative debenzylation, and the formation of Schiff bases. A practical method for the p-methoxybenzylation of hydroxy groups using 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM) has been developed, which could be relevant for synthesizing similar compounds (Yamada et al., 2013).
Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms within the compound. Studies on similar compounds have utilized X-ray crystallography, NMR, and other spectroscopic techniques to elucidate their structures, highlighting the importance of these methods in understanding the molecular basis of the compound's properties (Xie et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include oxidative debenzylation and Schiff base formation, which are critical for modifying and enhancing their pharmacological properties. The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters provides insights into the functional group transformations relevant to the compound's synthesis (Yoo et al., 1990).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For example, the crystal structure and solvation studies of similar compounds reveal insights into their interactions with solvents and potential for forming crystalline solids with distinct properties (Cruz et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical entities, stability under various conditions, and the presence of functional groups, determine the compound's applications and effectiveness. For instance, the study on reactions of N-(4-methoxybenzylidene)-N,N-dialkyliminium and 2-(4-methoxyphenyl)pyridinium salts with aliphatic amines sheds light on its reactivity and potential transformations (Blokhin et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(2-hydroxyethyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-13-17(6-7-20(16)27-2)14-23-10-11-24(15-18(23)8-12-25)21(26)19-5-3-4-9-22-19/h3-7,9,13,18,25H,8,10-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQXSHOXTPJLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)C(=O)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)

![N,N-dimethyl-N'-{2-oxo-2-[(1S*,5R*)-7-oxo-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-3-yl]ethyl}urea](/img/structure/B5607327.png)
![N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5607334.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5607336.png)
![5-methyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5607348.png)

![1-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-(5-methyl-2-furyl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5607351.png)
![3-benzyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5607355.png)
![1-(3,4-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5607357.png)
![N'-[(3S*,4R*)-1-(2-ethylbenzyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5607359.png)

![5-(benzoyloxy)-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B5607367.png)
![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607373.png)